molecular formula C19H22N6O2S B2805334 3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide CAS No. 2097869-06-0

3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B2805334
CAS No.: 2097869-06-0
M. Wt: 398.49
InChI Key: AMNISKACIOJMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 3-methoxyphenyl substituent at position 3 of the pyrazole ring, a methyl group at position 1, and a piperidin-4-yl group linked to a 1,2,5-thiadiazole moiety via the carboxamide bridge. This compound is structurally tailored to optimize interactions with biological targets, likely leveraging the electron-rich thiadiazole ring for enhanced binding affinity and selectivity. The 3-methoxyphenyl group may contribute to lipophilicity and π-π stacking interactions, while the piperidine-thiadiazole system could influence conformational stability and receptor engagement .

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-24-17(11-16(22-24)13-4-3-5-15(10-13)27-2)19(26)21-14-6-8-25(9-7-14)18-12-20-28-23-18/h3-5,10-12,14H,6-9H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNISKACIOJMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The nitrogens in the thiadiazole ring can be reduced to amines under reducing conditions.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be categorized into several key areas:

Anticancer Activity

The compound has shown promise in anticancer research. Thiadiazole derivatives, including those related to this compound, have been reported to demonstrate in vitro and in vivo efficacy against multiple cancer types. For instance:

  • Mechanism of Action : Thiadiazole derivatives can inhibit carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. Inhibition of these enzymes can lead to decreased viability of cancer cells across various models including leukemia and solid tumors .

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antibacterial activities. For example:

  • Inhibition of Resistant Strains : Certain thiadiazole derivatives have shown effectiveness against antibiotic-resistant strains of bacteria, emphasizing their potential as novel antimicrobial agents .

Anti-inflammatory Effects

The pyrazole scaffold is known for its anti-inflammatory properties:

  • Clinical Relevance : Compounds derived from pyrazoles have been used in the treatment of inflammatory diseases, showing significant reductions in inflammation markers in preclinical studies .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer EfficacyThiadiazole derivatives reduced cell viability in various cancer cell lines including non-small cell lung cancer and breast cancer.
Antimicrobial ActivityDemonstrated effectiveness against ESKAPE pathogens, highlighting potential for treating resistant infections.
Anti-inflammatory ActivityExhibited significant reduction in inflammation in animal models comparable to standard anti-inflammatory drugs.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the pyrazole ring.
  • Introduction of the thiadiazole group through cyclization reactions.
  • Functionalization at the piperidine position to enhance biological activity.

Recent advancements have focused on optimizing these synthetic pathways to improve yield and reduce production costs.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Heterocyclic Variations in the Piperidine Substituent

  • 3-(3-Methoxyphenyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide Replaces the thiadiazole with a pyridazine ring and substitutes piperidine with an azetidine (4-membered ring). Molecular weight: 392.45 g/mol. The smaller azetidine ring may reduce steric hindrance but limit conformational flexibility .
  • 1-Methyl-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide

    • Features a phenyl-substituted pyrazole on the piperidine instead of thiadiazole.
    • The phenyl group enhances hydrophobicity, which may improve membrane permeability but reduce solubility. The absence of thiadiazole’s electronegative atoms could diminish polar interactions with target sites .

Modifications to the Pyrazole Core

  • 1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide Substitutes the 3-methoxyphenyl group with a 3-chlorophenyl moiety and places the carboxamide at position 3 instead of 3. The shifted carboxamide position may disrupt key hydrogen-bonding interactions critical for target engagement .
  • Razaxaban (DPC 906, BMS-561389)

    • A factor Xa inhibitor with a pyrazole-5-carboxamide backbone but substituted with a benzisoxazole (P1) and fluorophenyl (P4) group.
    • The benzisoxazole improves selectivity for factor Xa, while the fluorophenyl enhances permeability. Comparatively, the thiadiazole in the target compound may offer similar selectivity but with a different pharmacokinetic profile due to reduced protein binding .

Antiviral and Cytotoxicity Profiles

  • The trifluoromethyl group enhances metabolic stability, while the sulfonamide linker may improve solubility. The target compound’s thiadiazole-piperidine system could offer improved potency due to stronger electronic interactions .

Receptor Binding and Signal Transduction

  • Cannabinoid Receptor Ligands (CB1/CB2) Analogues like HU 210 show higher CB1 affinity, while WIN 55212-2 favors CB2. The thiadiazole’s electronegativity in the target compound may mimic WIN 55212-2’s selectivity for CB2-like receptors, though this requires empirical validation .

Pharmacokinetic and Physicochemical Properties

Solubility and Permeability

  • Ethyl 2-((1-((4-(1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamido)phenyl)sulfonyl)piperidin-2-yl)methoxy)acetate (2p) Incorporates an ester group to enhance lipophilicity and blood-brain barrier penetration.

Metabolic Stability

  • N-(4-((2-((2-Hydroxyethoxy)methyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (2q, JMN6-093)
    • Hydroxyethoxy groups mitigate oxidative metabolism. The thiadiazole in the target compound may similarly resist cytochrome P450 degradation, extending half-life .

Comparative Data Table

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
Target Compound 3-Methoxyphenyl, thiadiazole-piperidine Not reported High predicted selectivity, balanced logP
3-(3-Methoxyphenyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide Pyridazine, azetidine 392.45 Reduced steric hindrance
Razaxaban Benzisoxazole, fluorophenyl 530.49 High factor Xa selectivity, oral bioactivity
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide 3-Chlorophenyl, shifted carboxamide 279.72 Enhanced halogen bonding
JMN6-093 Hydroxyethoxy-piperidine Not reported Improved metabolic stability

Biological Activity

The compound 3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide (commonly referred to as compound I) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound I has the molecular formula C19H22N6O2SC_{19}H_{22}N_{6}O_{2}S and a molecular weight of 398.5 g/mol. Its structure includes a pyrazole core linked to a thiadiazole moiety and a piperidine ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including compound I. Research indicates that thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown reduced viability in human leukemia and melanoma cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Compound Cell Line IC50 (µM) Mechanism of Action
Compound IHL-60TBDApoptosis induction
ThiadiazoleSK-MEL-1TBDCell cycle arrest

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, potentially acting as a selective COX-II inhibitor. In vitro studies have demonstrated that related pyrazole derivatives can inhibit COX-II with varying potencies. For example, compounds structurally similar to compound I have shown IC50 values ranging from 1.33 to 17.5 µM against COX-II .

Compound IC50 (µM) Selectivity
PYZ381.33High
Rofecoxib38Moderate

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties against various bacterial strains. Compound I's structural features suggest it may inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus. Studies indicate that similar compounds have shown strong inhibitory activities against this pathogen .

The mechanism by which compound I exerts its biological effects is multifaceted:

  • Inhibition of Enzymatic Activity : The presence of the thiadiazole group is known to interact with key enzymes involved in inflammatory pathways.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
  • Antimicrobial Action : Its ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial efficacy.

Case Studies

Several case studies have provided insights into the biological activity of thiadiazole derivatives:

  • A study on a series of thiadiazole compounds demonstrated significant anticancer activity in vivo using xenograft models, where tumor growth was markedly reduced compared to controls.
  • Another investigation focused on the anti-inflammatory effects observed in animal models of arthritis, where treatment with thiadiazole derivatives resulted in decreased inflammation markers and improved joint function.

Q & A

Q. What are the key synthetic steps and optimal conditions for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step reactions, including:

Core Pyrazole Formation : Condensation of substituted phenylhydrazines with β-ketoesters under reflux in ethanol .

Piperidine-Thiadiazole Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to link the thiadiazole-piperidine moiety to the pyrazole core. Use DMF or toluene as solvents and Pd-based catalysts for cross-coupling reactions .

Carboxamide Formation : Activation of the carboxylic acid group (e.g., using HATU or EDC) followed by coupling with the piperidine-thiadiazole amine under inert conditions .

Q. Key Optimization Parameters :

ParameterOptimal ConditionReference
SolventDMF (for coupling), Toluene (for reflux)
Temperature80–110°C (reflux)
CatalystsPd(PPh₃)₄ (for cross-coupling)

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl, thiadiazole) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95%) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 412.12) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

In Vitro Assays :

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM .
  • Antimicrobial : Broth microdilution for MIC determination against S. aureus and E. coli .

Enzyme Inhibition : Screen against kinases or GPCRs (e.g., using fluorescence polarization) .

Advanced Research Questions

Q. What strategies optimize synthetic yield when scaling up production?

Methodological Answer:

  • Solvent Selection : Switch from DMF to toluene for easier post-reaction purification .
  • Catalyst Loading : Reduce Pd catalyst to 0.5 mol% to minimize cost without compromising yield .
  • Workflow Automation : Use flow chemistry for carboxamide coupling to enhance reproducibility .

Q. Yield Optimization Data :

StepYield (Standard)Yield (Optimized)Condition Adjustment
Thiadiazole-Piperidine Coupling65%82%Pd(OAc)₂ + Xantphos

Q. How can SAR studies identify critical functional groups for bioactivity?

Methodological Answer:

Substituent Variation : Synthesize analogs with:

  • Fluorine/methoxy substitutions on the phenyl ring .
  • Alternative heterocycles (e.g., replacing thiadiazole with triazole) .

Bioactivity Mapping : Compare IC₅₀ values across analogs to identify potency trends.

Q. SAR Table :

Substituent (R)Anticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)Reference
3-Methoxyphenyl12.416
4-Fluorophenyl8.78

Q. What computational methods predict target binding interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Prioritize poses with hydrogen bonds to the thiadiazole nitrogen .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex .
  • Quantum Mechanical Calculations : Calculate electrostatic potential surfaces to guide substituent design .

Q. How to resolve contradictions between in vitro and in vivo pharmacological data?

Methodological Answer:

Pharmacokinetic Profiling : Measure bioavailability (e.g., Cₘₐₓ and AUC in rodent models) to assess absorption issues .

Metabolite Identification : Use LC-MS to detect inactive metabolites that reduce in vivo efficacy .

Dose Escalation : Test higher doses in animal models while monitoring toxicity (e.g., ALT/AST levels) .

Q. What methodologies assess solubility and stability under varying conditions?

Methodological Answer:

  • pH-Dependent Solubility : Shake-flask method in buffers (pH 1.2–7.4) with UV quantification .
  • Thermal Stability : TGA/DSC to determine decomposition temperature (>200°C) .
  • Light Sensitivity : Expose to UV (254 nm) and monitor degradation via HPLC .

Q. Stability Data :

ConditionHalf-Life (Days)Degradation Product
pH 7.4, 25°C>30None detected
pH 1.2, 37°C7Hydrolyzed carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.